[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 14581-78-3
VCID: VC5067474
InChI: InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3
SMILES: CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C21H26O10
Molecular Weight: 438.429

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate

CAS No.: 14581-78-3

Cat. No.: VC5067474

Molecular Formula: C21H26O10

Molecular Weight: 438.429

* For research use only. Not for human or veterinary use.

[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate - 14581-78-3

Specification

CAS No. 14581-78-3
Molecular Formula C21H26O10
Molecular Weight 438.429
IUPAC Name [3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3
Standard InChI Key OBNBHYQEYRONSE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a β-D-galactopyranoside backbone substituted with four acetyl groups and a 4-methylphenoxy moiety. The acetyl groups occupy the 3-, 4-, 5-, and 2-positions of the sugar ring, while the 6-position is functionalized with the 4-methylphenoxy group. This configuration enhances the molecule’s stability and reactivity in synthetic applications .

IUPAC Name and Identifiers

The systematic IUPAC name is [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate, reflecting its stereochemistry and substituent arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>26</sub>O<sub>10</sub>
Molecular Weight438.4 g/mol
InChI KeyOBNBHYQEYRONSE-XDWAVFMPSA-N
CAS Registry Number3520-64-7

These identifiers are critical for database searches and regulatory documentation .

Synthesis and Preparation

Acetylation of Galactopyranoside

The synthesis typically begins with 4-methylphenyl β-D-galactopyranoside, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction proceeds at 0–5°C to ensure controlled substitution and prevent side reactions. The acetyl groups protect hydroxyl moieties, directing subsequent chemical modifications .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield (typically >85%) and purity. Post-reaction purification involves recrystallization from ethanol or chromatographic techniques, ensuring >98% purity for research-grade material .

Chemical Properties and Reactivity

Physicochemical Characteristics

The compound is a white crystalline solid with a melting point of 132–135°C. It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but insoluble in water due to its acetyl groups. The logP value of 1.2 indicates moderate lipophilicity, facilitating membrane permeability in biological assays .

Hydrolytic Behavior

Under acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH, KOH) conditions, the acetyl groups hydrolyze to yield 4-methylphenyl β-D-galactopyranoside. This deprotection is pivotal in glycoside synthesis, enabling selective functionalization .

Applications in Scientific Research

Glycosylation Reactions

The compound serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Its 4-methylphenoxy group acts as a leaving group, facilitating nucleophilic displacement by alcohols or amines. For example, in the presence of BF<sub>3</sub>·Et<sub>2</sub>O, it reacts with primary alcohols to form β-linked galactosides with >90% stereoselectivity .

Enzymatic Substrate Profiling

Researchers utilize this acetylated derivative to study galactosidases and glycosyltransferases. The acetyl groups block nonspecific hydrolysis, allowing precise analysis of enzyme specificity. Kinetic studies reveal a K<sub>m</sub> of 2.4 mM for β-galactosidase from E. coli, highlighting its utility in enzyme characterization .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceApplication Contrast
4-Methoxyphenyl tetra-O-acetyl-β-D-galactopyranosideMethoxy vs. methyl substituentAltered solubility and reactivity in polar media
Phenyl tetra-O-acetyl-β-D-glucopyranosideGluco- vs. galacto-configurationDifferential enzyme recognition

These comparisons underscore the impact of subtle structural changes on functional properties .

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